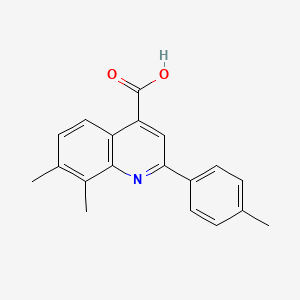

7,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Aromatic δ-Peptides and Helical Structures

Research on oligoamides derived from quinolinecarboxylic acid has led to the synthesis of helical structures characterized by single crystal X-ray diffraction and solution NMR. These studies have demonstrated the potential of quinoline derivatives in designing foldamers with stable helical conformations, highlighting their relevance in understanding peptide folding and designing novel biomimetic structures (Jiang et al., 2003).

Cytotoxic Activities and Anticancer Research

Quinoline derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. These compounds exhibit potent cytotoxic properties, with some showing significant in vivo anticancer activities. This research underscores the potential of quinolinecarboxylic acid derivatives in developing new chemotherapeutic agents (Deady et al., 2003).

Molecular Synthesis and Chemical Properties

Studies on the synthesis of quinoline derivatives have explored various synthetic routes and chemical reactions, leading to the discovery of new compounds with potential applications in medicinal chemistry and material science. These findings contribute to the broader understanding of quinoline chemistry and its applications in synthesizing complex molecules (Riesgo et al., 1996).

Photophysical Properties and Fluorophores

Quinolinecarboxylic acid derivatives have been studied for their photophysical behaviors, demonstrating potential as fluorophores. These compounds exhibit dual emissions and large Stokes shifts, indicating their utility in fluorescence spectroscopy and imaging applications. Such research highlights the importance of quinoline derivatives in developing new materials for optical and imaging technologies (Padalkar & Sekar, 2014).

Ion Exchange and Metal Ion Complexation

Quinoline-2-carboxylic acids grafted onto polymers have been evaluated for their ability to extract metal ions from aqueous solutions. The research demonstrates the influence of substituents on the quinoline ring in determining metal ion selectivities, offering insights into designing effective chelating agents for environmental and analytical applications (Moberg et al., 1990).

Safety and Hazards

Mécanisme D'action

In terms of pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) of quinoline derivatives can also vary greatly depending on their specific structure. Factors such as the compound’s solubility, stability, and the presence of functional groups can all influence its pharmacokinetic properties .

The action environment of a compound refers to how various factors, such as pH, temperature, and the presence of other molecules, can influence its activity. For quinoline derivatives, these factors can affect things like the compound’s stability, its ability to reach its target, and its overall effectiveness .

Propriétés

IUPAC Name |

7,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-11-4-7-14(8-5-11)17-10-16(19(21)22)15-9-6-12(2)13(3)18(15)20-17/h4-10H,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNVBZSLEPTROS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-Dimethoxyphenyl)-6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2684213.png)

![7-chloro-2-(2,3-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2684226.png)

![2-Benzylsulfanyl-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2684228.png)

![N-([2,3'-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2684229.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-imidazole-5-carboxamide](/img/structure/B2684230.png)